ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate
Overview
Description
Ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxyphenyl group, a nitrobenzoyl group, and an amino propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate typically involves a multi-step process:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethylation of 4-hydroxybenzaldehyde to form 4-ethoxybenzaldehyde.
Formation of the Nitrobenzoyl Intermediate: Concurrently, 2-methyl-6-nitrobenzoic acid is prepared through nitration of 2-methylbenzoic acid.
Coupling Reaction: The 4-ethoxybenzaldehyde is then reacted with ethyl acetoacetate in the presence of a base to form ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate.
Amidation: Finally, the ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate is reacted with 2-methyl-6-nitrobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Use of Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to enhance reaction rates.
Controlled Temperature and Pressure: Reactions are often conducted under controlled temperature and pressure to maximize yield and purity.
Purification Techniques: Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas (H2) in the presence of a catalyst like Pd/C or sodium borohydride (NaBH4) can be used for reduction.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
Ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, microbial growth, or other cellular functions.
Comparison with Similar Compounds
Ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate can be compared with similar compounds such as:
Ethyl 3-(4-methoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-4-nitrobenzoyl)amino]propanoate: Similar structure but with a nitro group at a different position on the benzoyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c1-4-28-16-11-9-15(10-12-16)17(13-19(24)29-5-2)22-21(25)20-14(3)7-6-8-18(20)23(26)27/h6-12,17H,4-5,13H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRODDMXTKRMMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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